7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
Properties
IUPAC Name |
7-[(3-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5S/c18-12-3-1-2-11(8-12)9-25-17-15-16(20-10-21-17)24(23-22-15)14-6-4-13(19)5-7-14/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTTZRLTXWANRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Pyrimidine Ring Formation: The pyrimidine ring is then constructed by reacting the triazole intermediate with suitable reagents such as amidines or guanidines under controlled conditions.
Introduction of Substituents: The 3-chlorophenylmethylsulfanyl and 4-fluorophenyl groups are introduced through nucleophilic substitution reactions, typically using chlorinated and fluorinated aromatic compounds as starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the triazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated aromatic compounds, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Triazolo-pyrimidines have shown considerable antimicrobial properties. Studies indicate that derivatives of this compound exhibit potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific substituents, such as the chlorophenyl and fluorophenyl groups, enhances their efficacy against these pathogens .
Anticancer Properties
Research has highlighted the potential anticancer effects of triazolo-pyrimidine derivatives. Compounds similar to 7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine have been tested against various cancer cell lines. Results showed significant cytotoxicity, indicating that modifications to the pyrimidine ring can lead to increased anticancer activity .
Anti-inflammatory Effects
The triazolo scaffold has been associated with anti-inflammatory properties. Some studies suggest that compounds containing this structure can inhibit inflammatory pathways, making them candidates for further development in treating inflammatory diseases .
Fungicidal Activity
Recent investigations into triazolo-pyrimidines have revealed their potential as fungicides. The compound has demonstrated effectiveness against fungal pathogens that affect crops, such as Botrytis cinerea. This suggests a promising role in agricultural chemistry for protecting crops from fungal diseases .
Herbicidal Properties
Certain derivatives of triazolo-pyrimidines are being explored for their herbicidal activities. The unique molecular structure may interact with plant growth pathways, providing a basis for developing new herbicides that are more effective and environmentally friendly .
Structure-Activity Relationship
The activity of the compound is influenced by the substituents on the triazole and pyrimidine rings. For instance:
- The chlorophenyl group enhances antibacterial activity.
- The fluorophenyl group contributes to improved antifungal properties.
Case Study: Anticancer Activity
In a study published in MDPI, various derivatives were synthesized and tested against multiple cancer cell lines (e.g., MCF-7 breast cancer cells). Compounds bearing specific substituents exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .
Case Study: Agricultural Efficacy
A field trial evaluated the fungicidal effectiveness of triazolo-pyrimidine derivatives on tomato plants infected with Botrytis cinerea. The results indicated a significant reduction in fungal infection rates compared to untreated controls, showcasing its potential as an agricultural fungicide .
Mechanism of Action
The mechanism of action of 7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Comparisons
Molecular Weight and Solubility
*LogP values estimated using fragment-based methods.
Key Trends :
- The target compound’s higher LogP (3.8) vs. Ticagrelor (2.5) suggests increased membrane permeability but reduced aqueous solubility.
Biological Activity
The compound 7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine represents a novel class of triazolo-pyrimidine derivatives that have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its mechanism of action, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 458.9 g/mol. The structural representation includes a triazolo-pyrimidine core substituted with a chlorophenyl and a fluorophenyl group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of enzymes and receptors involved in various signaling pathways. Notably, compounds in the triazolo-pyrimidine class have shown significant inhibition of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression.
Anticancer Activity
Research has indicated that derivatives similar to This compound exhibit potent anticancer effects. For instance:
- In vitro studies demonstrated that certain derivatives showed IC50 values ranging from 45 to 97 nM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, indicating strong cytotoxicity compared to standard treatments like sorafenib (IC50: 144 nM for MCF-7) .
- Mechanistic studies revealed that these compounds can inhibit cell migration and proliferation by targeting LSD1, leading to altered methylation states of histones and subsequent transcriptional changes in cancer-related genes .
Antimicrobial Activity
In addition to anticancer properties, some derivatives have shown notable antimicrobial activity:
- Compounds containing similar structural motifs demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating significant bacteriostatic effects .
- The presence of functional groups such as fluorophenyl has been linked to enhanced antibacterial properties against pathogens like E. coli and S. aureus .
Structure-Activity Relationship (SAR)
The SAR analysis of triazolo-pyrimidine derivatives suggests that specific substitutions can significantly influence biological activity:
| Substitution | Effect on Activity |
|---|---|
| Chlorophenyl | Enhances anticancer potency |
| Fluorophenyl | Increases binding affinity to target enzymes |
| Sulfanyl Group | Contributes to overall stability and solubility |
Research indicates that modifications at the 3-position of the triazole ring can lead to variations in biological efficacy, highlighting the importance of precise structural configurations .
Case Studies
Several studies have focused on the biological effects of triazolo-pyrimidine derivatives:
- Study on LSD1 Inhibition : A derivative exhibited an IC50 value of 0.564 μM against LSD1, demonstrating its potential as a therapeutic agent in cancer treatment .
- Antimicrobial Efficacy : Compounds were tested against various bacterial strains, with results showing effective inhibition at low concentrations, thus supporting their use as potential antibiotics .
Q & A
Q. Key considerations :
- Nitrogen atmosphere prevents oxidation during sensitive steps (e.g., diazotization) .
- Catalyst loading (e.g., 0.050 mmol (Ph₃P)₂PdCl₂ per 1.5 mmol substrate) balances cost and yield .
How can NMR and X-ray crystallography resolve structural ambiguities in this compound?
Answer:
Methodological approaches :
- ¹H/¹³C NMR : Assign peaks using chemical shift databases and coupling patterns. For example:
- X-ray crystallography : Resolves stereochemistry and confirms regiochemistry. and use single-crystal studies (R factors <0.07) to validate bond lengths and angles, critical for distinguishing between tautomers or isomeric byproducts .
Q. Data contradiction resolution :
- Discrepancies between calculated and observed spectra may arise from dynamic effects (e.g., rotamers). Use variable-temperature NMR or DFT calculations to model conformers .
What strategies are effective in analyzing contradictory biological activity data between this compound and its structural analogs?
Answer:
Case study : Ticagrelor (), a structural analog, shows reversible P2Y₁₂ antagonism, while other triazolopyrimidines exhibit irreversible binding. To resolve contradictions:
- Functional assays : Compare IC₅₀ values in platelet aggregation assays under varying ADP concentrations .
- Structural modeling : Overlay the 4-fluorophenyl and sulfanyl groups with Ticagrelor’s cyclopropane moiety to assess steric/electronic effects on receptor binding .
- Metabolic profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects .
Q. Statistical tools :
- Multivariate analysis (e.g., PCA) can cluster activity data by substituent type (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify key SAR trends .
What role does the 4-fluorophenyl substituent play in the compound’s physicochemical properties and target binding?
Answer:
Physicochemical impact :
Q. Target binding :
- Electrostatic interactions : The fluorine’s electronegativity may form dipole-dipole interactions with receptor residues (e.g., histidine or lysine side chains) .
- Conformational rigidity : The 4-fluorophenyl group’s planar geometry restricts rotation, favoring lock-and-key binding with purinergic receptors .
Q. Experimental validation :
- Replace 4-fluorophenyl with 4-chlorophenyl in analogs () and compare binding kinetics via surface plasmon resonance (SPR) .
How can researchers optimize the compound’s solubility and stability for in vivo studies?
Answer:
Formulation strategies :
Q. Stability testing :
- Forced degradation : Expose to UV light, heat (40–60°C), and pH extremes (1–13) to identify degradation pathways (e.g., sulfanyl oxidation to sulfone) .
- Analytical monitoring : Track stability via HPLC-UV (λ = 254 nm) and LC-MS to quantify degradation products .
What advanced techniques validate the compound’s mechanism of action in complex biological systems?
Answer:
In vitro/in vivo models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
